![molecular formula C10H11BrO B1382000 1-(3-Bromo-5-methylphenyl)propan-2-one CAS No. 1533044-43-7](/img/structure/B1382000.png)
1-(3-Bromo-5-methylphenyl)propan-2-one
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Description
Molecular Structure Analysis
The molecular formula of “1-(3-Bromo-5-methylphenyl)propan-2-one” is C10H11BrO2 . The InChI code is InChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 . The Canonical SMILES is CCC(=O)C1=C(C(=CC(=C1)C)Br)O .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Bromo-5-methylphenyl)propan-2-one” is 243.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass is 241.99424 g/mol . The Topological Polar Surface Area is 37.3 Ų .Scientific Research Applications
Organic Synthesis Building Block
1-(3-Bromo-5-methylphenyl)propan-2-one: serves as a versatile building block in organic synthesis. It can be used to construct complex molecules through various reactions such as Suzuki coupling, which forms biaryl compounds essential in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for the synthesis of potential pharmacophores. Its bromine atom is a good leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups that are pivotal in drug design .
Material Science
The compound’s structural motif is beneficial in material science, particularly in the development of organic semiconductors. Its phenyl ring can contribute to pi-stacking, which is crucial for charge transport in semiconductor materials .
Agrochemical Research
1-(3-Bromo-5-methylphenyl)propan-2-one: is used in the synthesis of agrochemicals. The bromine atom can be replaced with other groups to create compounds with potential herbicidal or pesticidal activities .
Catalyst Development
This compound can act as a ligand precursor in catalyst development. By modifying its structure, researchers can develop novel catalysts for various chemical transformations, which can enhance reaction rates and selectivity .
Bioactive Substance Research
In the field of bioactive substance research, this compound is used to synthesize molecules that can modulate biological pathways. It’s particularly useful in the study of enzyme inhibitors that can lead to new treatments for diseases .
properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRFVOOPOQIQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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